molecular formula C12H6ClFN2 B2760166 2-Chloro-4-(4-fluorophenyl)nicotinonitrile CAS No. 886362-05-6

2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2760166
CAS No.: 886362-05-6
M. Wt: 232.64
InChI Key: ZAWJGGVQSMEJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 It is a derivative of nicotinonitrile, featuring a chloro group at the 2-position and a fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to a cyclization reaction with phosphorus oxychloride (POCl3) to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The purification steps may include crystallization, distillation, or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluorophenyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate certain biochemical processes through its unique structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-phenylpyridine
  • 4-(4-Fluorophenyl)pyridine
  • 2-Chloro-4-(4-methylphenyl)nicotinonitrile

Uniqueness

2-Chloro-4-(4-fluorophenyl)nicotinonitrile stands out due to the presence of both chloro and fluorophenyl groups, which impart distinct chemical properties

Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(5-6-16-12)8-1-3-9(14)4-2-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWJGGVQSMEJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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